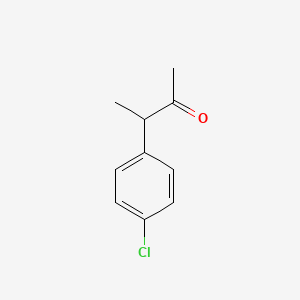

3-(4-Chlorophenyl)butan-2-one

Description

Contextualization within Modern Synthetic Organic Chemistry

In modern synthetic organic chemistry, the development of efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds is a central theme. Aryl ketones, as a class of compounds, are pivotal intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the ketone's carbonyl group allows for nucleophilic additions and reductions, while the aryl group can participate in various cross-coupling reactions. evitachem.comorganic-chemistry.org

3-(4-Chlorophenyl)butan-2-one fits into this context as a multifunctional scaffold. The ketone can be reduced to the corresponding alcohol, 3-(4-chlorophenyl)butan-2-ol, or undergo other nucleophilic additions at the carbonyl carbon. evitachem.comsigmaaldrich.com The chlorine atom on the phenyl ring provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the protons on the carbons alpha to the ketone are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. acs.org The presence of a stereocenter also opens up possibilities in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

Significance in Retrosynthetic Analysis and Target Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. Aryl ketones are common synthons in these analyses. acs.orgacs.orgresearchgate.net For instance, a complex molecule containing a substituted phenyl group attached to a four-carbon chain might be retrosynthetically disconnected to identify this compound as a key intermediate or precursor.

Evolution of Research Trajectories for Related Aryl Ketones and Butanones

The study of aryl ketones has a long history, with foundational reactions like the Friedel-Crafts acylation being a classical method for their synthesis. evitachem.com Modern research has focused on developing milder, more efficient, and more sustainable synthetic methods. This includes palladium-catalyzed cross-coupling reactions of arylboronic acids with nitriles or acyl chlorides to produce aryl ketones. organic-chemistry.orgrsc.org

For butanones and other ketones, research has evolved to understand and control their reactivity with high precision. Studies on the kinetics and mechanisms of ketone reactions, such as enolization and reduction, provide a deeper understanding of their chemical behavior. acs.orgnih.gov For example, investigations into the base-catalyzed enolization of 2-butanone (B6335102) have provided insights into the relative rates of proton abstraction from different alpha-carbons. acs.org Furthermore, research on α-substituted ketones has shown that the nature of the substituent significantly influences the reactivity of the carbonyl group in multicomponent reactions. nih.gov The presence of a substituent on the carbon adjacent to the carbonyl can activate the ketone towards certain reactions. copernicus.org This ongoing research into the fundamental reactivity of ketones continually expands the synthetic chemist's toolkit, allowing for the more efficient and selective synthesis of complex molecules derived from precursors like this compound.

Chemical Properties and Synthesis Data

| Property | Value | Reference |

| CAS Number | 21905-98-6 | biosynth.com |

| Molecular Formula | C₁₀H₁₁ClO | biosynth.com |

| Molecular Weight | 182.64 g/mol | biosynth.com |

| IUPAC Name | This compound | biosynth.com |

| SMILES | CC(C1=CC=C(C=C1)Cl)C(=O)C | biosynth.com |

Synthetic Approaches Overview

| Reaction Type | Reactants | Catalyst/Reagents | Notes | Reference |

| Reductive Arylation | 1-chloro-4-iodobenzene, 3-buten-2-one | 15% aq. TiCl₃, DMF | A method for forming the carbon-carbon bond between the aryl group and the butanone chain. | evitachem.comresearchgate.net |

| Friedel-Crafts Acylation | 4-chlorobenzoyl chloride, isobutylene | Lewis acid (e.g., AlCl₃) | A classical method for synthesizing related aryl ketones. | evitachem.com |

| Alkylation | 4-chlorobenzyl chloride, methyl isopropyl ketone | Potassium hydroxide, tetrabutylammonium (B224687) bromide | Synthesis of a related substituted butanone. | prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLELXSOKUUPTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-98-6 | |

| Record name | 3-(4-chlorophenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 3 4 Chlorophenyl Butan 2 One

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is paramount in the synthesis of 3-(4-chlorophenyl)butan-2-one to ensure the desired isomer is formed with minimal byproducts. This can be accomplished through a variety of catalytic and controlled reaction pathways.

Enantioselective Catalytic Methods for Chiral Precursors

While this compound itself is achiral, the synthesis of chiral precursors can be a strategic approach for certain applications. Enantioselective methods are crucial for establishing stereocenters with high fidelity. For instance, the asymmetric reduction of a prochiral precursor ketone can yield a chiral alcohol, which can then be converted to the target compound.

A general representation of an enantioselective reduction is the conversion of a prochiral ketone to a chiral alcohol using a chiral catalyst. For example, the asymmetric hydrogenation of a suitable unsaturated precursor to this compound could be achieved using a chiral phosphine (B1218219) ligand complexed with a transition metal like rhodium or ruthenium. The choice of catalyst and reaction conditions would be critical in determining the enantiomeric excess (ee) of the product.

In a related context, the synthesis of enantiopure (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol has been achieved with a 93% enantiomeric excess through the asymmetric reduction of the corresponding ketone, catalyzed by a ketoreductase. mdpi.com This highlights the potential of biocatalysis in preparing chiral precursors.

Metal-Catalyzed Coupling Reactions in Synthesis Pathways

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, which can be pivotal in the synthesis of this compound. nih.govmdpi.com The general principle involves the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, typically palladium, nickel, or iron. nih.govustc.edu.cn

One plausible pathway could involve a Suzuki-Miyaura coupling reaction. This would entail the coupling of a boronic acid or ester derivative with an appropriate halide. For the synthesis of this compound, this could involve the reaction of (4-chlorophenyl)boronic acid with a suitable butanone derivative bearing a leaving group at the 3-position.

Another relevant coupling reaction is the Heck reaction, which couples an organohalide with an alkene. mdpi.com While not a direct route to the saturated ketone, it could be used to synthesize an unsaturated precursor, (E)-4-(4-chlorophenyl)but-3-en-2-one, which can then be selectively reduced to the target compound.

Below is a table summarizing various metal-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound or its precursors.

| Reaction Name | Catalyst | Reactant 1 | Reactant 2 | Potential Application in Synthesis |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | (4-chlorophenyl)boronic acid | 3-halobutan-2-one | Direct formation of the C-C bond at the 3-position. |

| Heck Reaction | Pd(OAc)₂ | 4-chloroiodobenzene | Methyl vinyl ketone | Synthesis of the unsaturated precursor, (E)-4-(4-chlorophenyl)but-3-en-2-one. |

| Negishi Coupling | Pd or Ni catalyst | Organozinc reagent | Aryl halide | Formation of the aryl-alkyl bond. |

Organocatalytic Transformations Leading to the Compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of this compound. A key organocatalytic transformation that can be employed is the Michael addition.

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. In this context, an organocatalyst, such as a chiral amine or a thiourea derivative, can catalyze the addition of a suitable carbon nucleophile to (E)-4-(4-chlorophenyl)but-3-en-2-one. This would be a direct route to the carbon skeleton of the target molecule.

For example, the use of a chiral secondary amine catalyst could facilitate an enantioselective Michael addition, leading to a chiral intermediate that can be converted to this compound.

Stereocontrolled Approaches for Diastereomeric Purity

In cases where a chiral center is introduced in a precursor molecule that already contains a stereocenter, controlling the diastereoselectivity of the reaction is crucial. Stereocontrolled approaches aim to selectively form one diastereomer over the other.

For instance, if a chiral aldehyde is reacted with a nucleophile to form a chiral alcohol, the stereochemical outcome can be influenced by the choice of reagents and reaction conditions. Felkin-Anh or Cram chelation models can be used to predict the major diastereomer formed. While this compound is achiral, the principles of stereocontrol are vital when synthesizing more complex molecules that may use this compound as a building block.

Novel Reaction Conditions and Green Chemistry Principles in Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. acs.org This includes the use of alternative energy sources, solvent-free conditions, and catalysts that can be recycled.

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile and toxic. These reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. anton-paar.comsphinxsai.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. anton-paar.com

A potential application in the synthesis of a precursor to this compound is the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with acetone to form (E)-4-(4-chlorophenyl)but-3-en-2-one. This reaction can be efficiently carried out under solvent-free conditions or with microwave irradiation. scholarsresearchlibrary.comnih.gov

The following table outlines a comparison of conventional and microwave-assisted synthesis for a related chalcone synthesis.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours | A few minutes nih.gov |

| Energy Consumption | High | Low |

| Yield | Often moderate | Often high nih.gov |

| Solvent Use | Typically requires a solvent | Can be performed solvent-free rsc.org |

Flow Chemistry Techniques for Scalable Production

The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the production of 4-(4-chlorophenyl)butan-2-one and related 4-aryl-2-butanones, flow chemistry provides a robust platform for scalable synthesis. units.it These techniques leverage microreactors or tube reactors, which offer superior heat and mass transfer compared to traditional batch setups, allowing for precise control over reaction parameters and reduced reaction times. beilstein-journals.orgvapourtec.com

A common scalable flow synthesis strategy for 4-aryl-2-butanones involves a two-step process: first, the synthesis of a 4-aryl-3-buten-2-one intermediate, followed by a continuous hydrogenation step. units.it Several methods can be employed for the initial carbon-carbon bond formation in a flow environment:

Aldol Condensation: This method involves the reaction of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) with acetone. In a flow setup, the reactants are continuously pumped through a heated reactor, often a stainless steel coil, to achieve the desired residence time for the reaction to complete. This approach has been demonstrated for analogous compounds, achieving full conversion with high yields in minutes. units.it

Mizoroki-Heck Coupling: This palladium-catalyzed reaction can couple an aryl halide (e.g., 1-chloro-4-iodobenzene) with methyl vinyl ketone (MVK). While effective, optimizing this for flow requires careful selection of a homogeneous catalyst system and operating at elevated temperatures and pressures to achieve reasonable reaction times. units.it

Wittig Reaction: The Wittig olefination between an aldehyde (e.g., 4-chlorobenzaldehyde) and a stabilized ylide like (acetylmethylene)triphenylphosphorane can be translated to a flow process. However, its industrial scalability is hampered by poor atom economy and the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. units.it

Once the 4-(4-chlorophenyl)-3-buten-2-one intermediate is formed, the subsequent hydrogenation of the carbon-carbon double bond is typically performed in a fixed-bed continuous flow hydrogenator. This setup involves passing the intermediate stream through a heated column packed with a heterogeneous catalyst, such as Raney Nickel (Ra/Ni), in the presence of hydrogen gas. units.it This continuous hydrogenation step is highly efficient and avoids the need to handle pyrophoric catalysts in large batch reactors. The ability to telescope these steps—feeding the output of the first reaction directly into the second—further enhances efficiency and reduces manual handling. nih.gov

Table 1: Comparison of Flow Chemistry Strategies for 4-Aryl-3-buten-2-one Synthesis (Analogues)

| Method | Reactants | Typical Conditions (Flow) | Advantages | Disadvantages | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aldol Condensation | 4-Aryl-aldehyde, Acetone | 70-100°C, ~7-8 min residence time | High conversion, good yield, simple reagents | Requires elevated temperature | units.it | | Mizoroki-Heck | 4-Iodoanisole, MVK | 160°C, 20 min residence time, Pd(OAc)2 catalyst | Good for aryl halides | Requires expensive catalyst, potential for byproducts | units.it | | Wittig Olefination | 4-Aryl-aldehyde, Stabilized Ylide | High selectivity and yield | Poor atom economy, stoichiometric byproduct | units.it |

Biocatalytic Routes to Analogues and Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, which are valuable in the pharmaceutical and fine chemical industries. For 4-(4-chlorophenyl)butan-2-one, biocatalytic methods are primarily focused on the asymmetric reduction of the prochiral ketone to produce chiral alcohol analogues, such as (R)- or (S)-4-(4-chlorophenyl)butan-2-ol. evitachem.com These chiral alcohols are important building blocks for more complex molecules.

The primary biocatalytic approach involves the use of whole microbial cells or isolated enzymes (specifically alcohol dehydrogenases, ADHs) that can stereoselectively reduce the ketone group. nih.govmdpi.com A wide range of microorganisms have been screened for their ability to reduce similar aromatic ketones. For instance, studies on the reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one demonstrated that different microbial strains yield opposite enantiomers of the corresponding alcohol. nih.gov

For (R)-Alcohol Production: Microorganisms such as Hansenula polymorpha, Nocardia salmonicolor, and Saccharomyces cerevisiae have been shown to reduce halo-substituted aryl ketones to the corresponding (R)-alcohols. nih.gov

For (S)-Alcohol Production: Strains like Lactobacillus kefir and Pullularia pullulans can produce the (S)-alcohol enantiomer. nih.gov

The enzymes responsible for this transformation are typically NADPH-dependent ketoreductases or alcohol dehydrogenases. rsc.org These enzymatic reactions are often performed in aqueous media under mild conditions (room temperature and neutral pH), minimizing waste and avoiding the use of harsh chemical reagents. researchgate.net To drive the reaction to completion, a cofactor regeneration system is usually required. This can be achieved by adding a co-substrate like glucose (for whole-cell systems) or isopropanol (for isolated enzymes), which regenerates the NADPH cofactor. nih.gov

Recent advancements have focused on using recombinant, overexpressed ADHs to achieve high conversions and excellent enantioselectivities (>99% enantiomeric excess, e.e.). mdpi.com The choice of enzyme is critical, as both the steric and electronic properties of the substrate can significantly influence the reaction rate and the stereochemical outcome. rsc.org

Table 2: Examples of Microorganisms for Stereoselective Reduction of an Analogous Ketone

| Microorganism | Substrate | Product Enantiomer | Reference |

|---|---|---|---|

| Hansenula polymorpha | 4-chloro-1-(4-fluorophenyl)butan-1-one | (R)-alcohol | nih.gov |

| Nocardia salmonicolor | 4-chloro-1-(4-fluorophenyl)butan-1-one | (R)-alcohol | nih.gov |

| Lactobacillus kefir | 4-chloro-1-(4-fluorophenyl)butan-1-one | (S)-alcohol | nih.gov |

| Pullularia pullulans | 4-chloro-1-(4-fluorophenyl)butan-1-one | (S)-alcohol | nih.gov |

| Mortierella ramanniana | 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)butan-1-one | (R)-alcohol | nih.gov |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-(4-chlorophenyl)butan-2-one while ensuring the process is efficient and cost-effective. A primary synthetic route to this class of aromatic ketones is the Friedel-Crafts acylation. masterorganicchemistry.com This reaction typically involves the acylation of an aromatic ring (chlorobenzene) with an acylating agent (e.g., butanoyl chloride or butyric anhydride) in the presence of a Lewis acid catalyst. cornell.edursc.org

Key parameters for optimization in the Friedel-Crafts acylation include:

Catalyst Selection and Loading: Traditional catalysts like aluminum chloride (AlCl₃) are effective but are required in stoichiometric amounts and generate significant waste. masterorganicchemistry.com Research has focused on developing more sustainable, reusable heterogeneous catalysts. Iron zirconium phosphate (ZPFe) has been shown to effectively catalyze the acylation of various benzene (B151609) derivatives, with catalyst loadings as low as 3 mol%. researchgate.net Another innovative approach is the use of deep eutectic solvents (DES), such as a choline chloride-zinc chloride mixture, which can act as both the solvent and catalyst, offering high yields and the potential for catalyst recycling over multiple cycles. cornell.edu

Solvent: While the reaction can be run under solvent-free conditions, particularly with heterogeneous catalysts, the choice of solvent can impact reaction rates and selectivity. researchgate.net The use of greener solvents is a key consideration for sustainable synthesis.

Temperature and Reaction Time: These parameters are interdependent and must be optimized to ensure complete conversion without promoting side reactions. For example, in the DES-catalyzed acylation, optimal yields were achieved at 70°C. cornell.edu Higher temperatures can sometimes lead to the formation of undesired isomers or byproducts. units.it

Stoichiometry of Reactants: The ratio of the aromatic substrate to the acylating agent must be carefully controlled. In Friedel-Crafts acylations, the ketone product is less reactive than the starting aromatic ring, which prevents polyacylation—a common issue in Friedel-Crafts alkylations. rsc.org

Table 3: Optimization Parameters for Friedel-Crafts Acylation

| Parameter | Traditional Method | Optimized/Green Method | Effect on Yield/Process | Reference |

|---|---|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic (3 mol%) ZPFe or Recyclable [ChCl][ZnCl₂]₂ DES | Reduces waste, allows for catalyst reuse, improves process economy. | cornell.eduresearchgate.net |

| Solvent | Chlorinated solvents | Solvent-free or Deep Eutectic Solvent (DES) | Minimizes environmental impact and simplifies work-up. | cornell.eduresearchgate.net |

| Temperature | Varies | 70-90°C (for DES/heterogeneous catalysts) | Balances reaction rate against byproduct formation. | cornell.eduresearchgate.net |

| Work-up | Aqueous quench, extraction | Direct reuse of catalyst after separation | Simplifies purification, reduces waste streams. | cornell.edu |

Advanced Reaction Chemistry and Mechanistic Investigations of 3 4 Chlorophenyl Butan 2 One

Exploration of Nucleophilic and Electrophilic Reactivity

The reactivity of 3-(4-Chlorophenyl)butan-2-one is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the chlorophenyl ring, which is modulated by its substituents.

The carbonyl group is a primary site for nucleophilic attack, leading to a wide array of functionalization reactions. In these reactions, the nucleophile adds to the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.orgmasterorganicchemistry.com

Hydride Reduction: Reduction of the ketone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 3-(4-Chlorophenyl)butan-2-ol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. wikipedia.org

Organometallic Additions (Grignard Reaction): Grignard reagents (R-MgX) react readily with the ketone to form tertiary alcohols after acidic workup. organic-chemistry.orgpressbooks.pub For example, the reaction with methylmagnesium bromide would yield 2-(4-chlorophenyl)-3-methylbutan-2-ol. The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. pressbooks.pubmasterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orglumenlearning.com Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would transform this compound into 2-(4-chlorophenyl)-3-methylbut-1-ene. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, driven by the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org

The following table summarizes these key transformations of the carbonyl group.

Table 1: Representative Carbonyl Group Transformations| Reaction Type | Reagent | Product |

|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 3-(4-Chlorophenyl)butan-2-ol |

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-(4-Chlorophenyl)-3-methylbutan-2-ol |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(4-Chlorophenyl)-3-methylbut-1-ene |

Electrophilic Aromatic Substitution (EAS) on the chlorophenyl ring is governed by the directing effects of the two existing substituents: the chloro group and the 3-oxo-2-butyl group.

3-Oxo-2-butyl Group: This alkyl ketone substituent is an electron-withdrawing and deactivating group, acting as a meta-director. youtube.com

In this compound, the chlorine is at the C4 position. Therefore, the positions ortho to the chlorine (C3 and C5) are also meta to the butanoyl substituent. The positions meta to the chlorine (C2 and C6) are ortho to the butanoyl substituent. The directing effects are therefore competitive. Given that the chloro group is an ortho, para-director and the butanoyl group is a meta-director, their effects reinforce each other, strongly directing incoming electrophiles to the positions ortho to the chlorine atom (C3 and C5).

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 3-(4-Chloro-3-nitrophenyl)butan-2-one and 3-(4-Chloro-5-nitrophenyl)butan-2-one.

Halogenation: Bromination, using Br₂ and a Lewis acid catalyst like FeBr₃, would similarly yield the corresponding ortho-brominated products.

The table below outlines the expected major products from EAS reactions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution| Reaction | Electrophile (E⁺) | Expected Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-(4-Chloro-3-nitrophenyl)butan-2-one |

| Bromination | Br⁺ | 3-(4-Chloro-3-bromophenyl)butan-2-one |

The reduction of the prochiral ketone in this compound can generate a new stereocenter, leading to enantiomeric or diastereomeric alcohol products. Asymmetric synthesis techniques can be employed to control the stereochemical outcome.

Enantioselective Reduction: The use of chiral reducing agents or catalysts can achieve high enantioselectivity. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455) (BH₃). york.ac.uk For instance, using an (S)-CBS catalyst would be expected to produce the (S)-alcohol, (2S)-3-(4-Chlorophenyl)butan-2-ol, in high enantiomeric excess (ee). The mechanism involves the formation of a complex between the catalyst and borane, which coordinates to the ketone in a sterically defined manner, directing hydride delivery to one face of the carbonyl. york.ac.ukuwindsor.ca

Microbial reductions also offer a green chemistry approach to stereoselective ketone reduction. For example, studies on analogous compounds like 4-chloro-1-(4-fluorophenyl)butan-1-one have shown that microorganisms such as Hansenula polymorpha can produce the (R)-alcohol, while others like Lactobacillus kefir yield the (S)-alcohol. nih.gov Similar selectivity could be anticipated for this compound.

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms at a deeper level involves analyzing the energetics and structures of transient species like transition states.

The stereochemical outcome of catalytic reductions is determined by the geometry of the transition state. In the CBS reduction, the ketone coordinates to the Lewis acidic boron of the catalyst. The preferred transition state model involves the coordination of the carbonyl oxygen to the boron, with the larger substituent (the 4-chlorophenylmethyl group) oriented equatorially to minimize steric hindrance, thus exposing one face of the carbonyl to hydride attack from the borane-amine complex. uwindsor.ca

For metal-hydride reductions, such as with sodium borohydride, computational models of the transition state suggest that the hydride approaches the carbonyl carbon at an angle (the Bürgi-Dunitz angle), leading to a tetrahedral intermediate. acs.org The stereoselectivity in the reduction of cyclic ketones is often explained by considering torsional and steric strains in chair-like transition states, where axial or equatorial attack pathways have different energy barriers. libretexts.org While this compound is acyclic, the principles of minimizing steric interactions in the transition state remain paramount for predicting stereochemical preference.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a specific bond is broken in the rate-determining step. chemeurope.comwikipedia.org It is defined as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to that with the heavier isotope (k_H). wikipedia.org

Secondary KIE in Carbonyl Reduction: In the reduction of this compound by a hydride source, isotopic substitution at a position not directly involved in bond breaking can still influence the reaction rate. If the hydrogen at C3 is replaced by deuterium, a small, inverse secondary KIE (k_H/k_D < 1) would be expected. This is because the hybridization of the carbonyl carbon (C2) changes from sp² in the reactant to sp³ in the transition state. This change makes the C-H(D) bending vibrations stiffer, and the effect is more pronounced for the C-H bond than the C-D bond, leading to a slightly faster reaction for the deuterated compound. libretexts.org

Primary KIE in Enolization: Many reactions, such as base-catalyzed α-halogenation, proceed through an enolate intermediate. The formation of this enolate is often the rate-determining step and involves the removal of a proton from the α-carbon (C3). iaea.org If the hydrogen at C3 is replaced by deuterium, a significant primary KIE (k_H/k_D > 1, typically in the range of 2-7) would be observed. libretexts.orgprinceton.edu This is because the C-H bond is broken in the rate-determining step, and the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. libretexts.org Observing a large KIE would provide strong evidence for this mechanism.

Reaction Intermediate Characterization and Trapping Experiments

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the context of reactions involving this compound, the primary intermediates anticipated are radical species, particularly in photochemical processes.

Theoretical Framework for Intermediate Generation:

The presence of a carbonyl group and a benzylic C-H bond in this compound suggests that radical intermediates are likely to be formed under appropriate reaction conditions, such as photolysis. The absorption of light can excite the carbonyl group to a singlet or triplet state, which can then initiate bond cleavage or hydrogen abstraction.

Trapping Experiments:

To confirm the presence of fleeting radical intermediates, trapping experiments are indispensable. These experiments introduce a "trap" molecule that reacts readily with the suspected intermediate to form a stable, characterizable product. While specific trapping experiments for this compound are not extensively documented, the general approach would involve the use of radical scavengers.

| Potential Radical Intermediate | Trapping Agent | Expected Trapped Product |

| Acyl Radical (CH₃CO•) | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | TEMPO-adduct of the acyl group |

| 1-(4-Chlorophenyl)ethyl Radical | Nitroxide radicals (e.g., TEMPO) | Stable adduct of the radical and the trap |

| Ketyl Radical | Aromatic thiols, phenols | Products of hydrogen atom transfer |

This table is illustrative of the types of trapping experiments that would be conducted to identify radical intermediates in reactions of this compound, based on established methods for similar ketones.

The characterization of these trapped products, typically through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would provide definitive evidence for the formation of the corresponding radical intermediates.

Photochemical and Electrochemical Reactivity Studies

The reactivity of this compound under photochemical and electrochemical conditions is dictated by its molecular structure, particularly the presence of the carbonyl group and the 4-chlorophenyl moiety.

Photochemical Reactivity:

The photochemistry of ketones is a well-studied field, with Norrish Type I and Type II reactions being the most prominent pathways. wikipedia.orgchemistnotes.comchem-station.com

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org For this compound, two possible cleavage pathways exist, leading to the formation of an acetyl radical and a 1-(4-chlorophenyl)ethyl radical, or a methyl radical and a 2-(4-chlorophenyl)propanoyl radical. The relative stability of the resulting radicals will influence the preferred pathway.

Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgchemistnotes.com This biradical can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative (the Yang cyclization). Given the structure of this compound, a γ-hydrogen is available on the methyl group attached to the phenyl ring, making the Norrish Type II pathway a plausible deactivation route. youtube.com

Table of Expected Photochemical Products:

| Reaction Type | Key Intermediate | Major Products |

|---|---|---|

| Norrish Type I | Acyl and alkyl radicals | 4-Chloroacetophenone, Ethane, Carbon monoxide |

This table outlines the expected major products from the photochemical reactions of this compound based on established Norrish reaction mechanisms.

Electrochemical Reactivity:

The electrochemical behavior of aryl ketones typically involves the reduction of the carbonyl group. researchgate.net The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the reduction potential.

Cyclic Voltammetry: This technique would be employed to study the redox behavior of this compound. A typical cyclic voltammogram would reveal the reduction potential of the carbonyl group. The process likely involves a one-electron transfer to form a radical anion, which can then be protonated or undergo further reduction.

Proposed Electrochemical Reduction Mechanism:

Electron Transfer: The carbonyl group accepts an electron at the cathode to form a radical anion.

Protonation: In the presence of a proton source, the radical anion is protonated to form a ketyl radical.

Further Reduction/Dimerization: The ketyl radical can accept another electron and be protonated to form the corresponding alcohol, 3-(4-chlorophenyl)butan-2-ol. Alternatively, two ketyl radicals can dimerize to form a pinacol.

Table of Expected Electrochemical Parameters (Inferred):

| Parameter | Expected Value/Behavior | Influencing Factors |

|---|---|---|

| Reduction Potential (Epc) | Less negative than unsubstituted butan-2-one | Electron-withdrawing effect of the 4-chlorophenyl group |

| Reversibility | Likely irreversible due to follow-up reactions | Protonation, dimerization of the intermediate |

This table provides inferred electrochemical parameters for this compound based on the known behavior of similar aryl ketones. Actual values would require experimental determination.

Stereochemical Aspects and Chiral Recognition in Derivatives of 3 4 Chlorophenyl Butan 2 One

Asymmetric Synthesis of Chiral Analogues

The synthesis of enantiomerically pure or enriched analogues of 3-(4-chlorophenyl)butan-2-one is a key objective in stereoselective chemistry. The primary routes to achieving this involve the asymmetric reduction of the ketone to form a chiral alcohol or the asymmetric alkylation of a related enolate to create a chiral center.

One of the classical methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This process involves the derivatization of the enantiomeric mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography.

For instance, the racemic 3-(4-chlorophenyl)butan-2-ol, obtained from the reduction of this compound, can be reacted with a chiral carboxylic acid like (R)-mandelic acid to form diastereomeric esters. The resulting esters can be separated, and subsequent hydrolysis of each separated diastereomer yields the enantiomerically pure (R)- and (S)-3-(4-chlorophenyl)butan-2-ol.

A similar strategy can be applied to other derivatives. For example, reductive amination of the ketone can produce a racemic amine, which can then be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid. The efficiency of such resolutions depends on the differences in solubility of the diastereomeric salts in a given solvent system.

| Derivative | Chiral Resolving Agent | Diastereomer Type | Separation Method |

| Racemic 3-(4-chlorophenyl)butan-2-ol | (R)-Mandelic Acid | Esters | Fractional Crystallization |

| Racemic 3-amino-3-(4-chlorophenyl)butane | (2R,3R)-Tartaric Acid | Salts | Fractional Crystallization |

| Racemic 3-(4-chlorophenyl)butanoic acid | (S)-1-Phenylethylamine | Salts | Fractional Crystallization |

Modern asymmetric synthesis largely relies on the use of chiral auxiliaries and catalysts to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

For the asymmetric synthesis of derivatives of this compound, chiral auxiliaries can be employed in alkylation reactions. For example, an enolate derived from a propionyl amide attached to a chiral auxiliary can be alkylated with 4-chlorobenzyl bromide. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Several well-established chiral auxiliaries are suitable for such transformations, including Evans' oxazolidinones and Oppolzer's camphorsultam. researchgate.netwikipedia.org The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity of the alkylation.

| Chiral Auxiliary | Typical Substrate | Reaction Type | Typical Diastereomeric Ratio |

| Evans' Oxazolidinones | N-Propionyloxazolidinone | Enolate Alkylation | >95:5 |

| Oppolzer's Camphorsultam | N-Propionylsultam | Enolate Alkylation | >90:10 |

| Pseudoephedrine | N-Propionylpseudoephedrine Amide | Enolate Alkylation | >95:5 |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. A key transformation for this compound is its asymmetric reduction to the corresponding chiral alcohol. This can be achieved with high enantioselectivity using various catalytic systems.

For example, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane (B79455), is highly effective for the enantioselective reduction of ketones. nih.gov Transition metal catalysts, such as those based on ruthenium or rhodium complexed with chiral ligands like BINAP, are also widely used for the asymmetric hydrogenation of ketones.

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (ee) |

| Corey-Bakshi-Shibata (CBS) Catalyst | Asymmetric Reduction | >95% |

| Ru-BINAP Catalyst | Asymmetric Hydrogenation | >98% |

| Chiral Lactam Alcohol with Borane | Asymmetric Reduction | >90% |

Conformational Analysis and Stereoisomeric Interconversions

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its reactivity. For chiral derivatives of this compound, understanding the preferred conformations is essential for predicting the stereochemical outcome of reactions.

The conformational preferences of the acyclic chain in these derivatives can be analyzed by considering rotations around the single bonds. For a chiral ketone with a stereocenter adjacent to the carbonyl group, the Felkin-Anh model is often used to predict the outcome of nucleophilic additions. youtube.com This model considers the steric hindrance of the substituents at the chiral center to determine the most likely trajectory for the incoming nucleophile. The model predicts that the nucleophile will approach the carbonyl carbon from the face opposite the largest substituent, and at an angle of approximately 107 degrees (the Bürgi-Dunitz trajectory).

Stereoisomeric interconversion, or epimerization, at the C3 position is a possibility under certain conditions. If the C3 proton is acidic, it can be removed by a base to form an enol or enolate intermediate. The subsequent reprotonation of this planar intermediate can occur from either face, leading to racemization or the formation of a mixture of diastereomers. The acidity of the C3 proton, and thus the propensity for epimerization, is influenced by the nature of the substituents on the butanone chain.

Chiral Ligand Design Incorporating the Structural Motif

The structural framework of chiral derivatives of this compound can be utilized in the design of new chiral ligands for asymmetric catalysis. Chiral alcohols and amines are common building blocks for a wide variety of ligands.

For example, the enantiomerically pure 3-(4-chlorophenyl)butan-2-ol can be used to synthesize chiral phosphine (B1218219) or phosphite ligands. The amino alcohol derivative, obtained through asymmetric reduction of an oximino-ether or reductive amination, can serve as a bidentate ligand for various metal-catalyzed reactions, such as the asymmetric addition of organometallic reagents to aldehydes and ketones. nih.gov

The design of such ligands often aims to create a well-defined chiral pocket around the metal center. The steric and electronic properties of the 4-chlorophenyl group and the methyl group on the butanone backbone would influence the catalytic activity and selectivity of the resulting metal complex. The modular nature of this scaffold allows for systematic modifications to fine-tune the ligand's properties for a specific catalytic application.

Computational and Theoretical Chemistry of 3 4 Chlorophenyl Butan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of 3-(4-chlorophenyl)butan-2-one. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic parameters. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and stability of the molecule. researchgate.net

For similar aromatic ketones, the HOMO is typically localized on the chlorophenyl ring, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is often centered around the carbonyl group, suggesting it is the primary site for nucleophilic attack. mdpi.com Furthermore, DFT calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution and identifies regions that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic reactions. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for Analogous Molecules

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 |

| Electronegativity (χ) | (ELUMO + EHOMO) / -2 | 0.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.10 |

| Chemical Softness (S) | 1 / (2η) | 5.0 |

Note: The values in this table are illustrative and based on general findings for similar compounds.

Ab initio computational methods, which are based on first principles of quantum mechanics without the use of empirical data, are instrumental in predicting spectroscopic parameters. For molecules like 2-butanone (B6335102), a structural component of the title compound, ab initio calculations at levels such as MP2/6-311G** have been used to explore their potential energy surfaces and predict stable conformers. nih.gov These calculations can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical predictions of vibrational spectra for related compounds have shown good correlation with experimental data after the application of appropriate scaling factors. researchgate.net Similarly, NMR chemical shifts can be calculated with high accuracy, aiding in the structural elucidation and confirmation of the compound. mdpi.com The ability to predict these spectroscopic properties is invaluable for identifying and characterizing the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For molecules with rotatable bonds like this compound, MD simulations provide a way to explore the conformational space and identify low-energy conformers. These simulations model the atomic motions over time by solving Newton's equations of motion, offering a dynamic picture of the molecule's flexibility.

In studies of other molecules containing a 4-chlorophenyl group, MD simulations have been used to understand the stability of ligand-protein complexes and to analyze the root mean square deviation (RMSD) of the ligand within a binding site. nih.gov This suggests that the compound is stable within the binding pocket of a target protein. nih.gov The conformational flexibility and the preferred shapes of the molecule are critical for its interaction with biological targets and for understanding its physical properties.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a key tool for predicting the reactivity and selectivity of chemical reactions. By mapping reaction pathways and analyzing intermolecular forces, a deeper understanding of the chemical behavior of this compound can be achieved.

The study of reaction mechanisms can be greatly enhanced by computational methods that map the potential energy surface (PES) of a reaction. For instance, the oxidation of benzyl para-chlorophenyl ketone has been studied to understand its kinetic and mechanistic pathways, revealing the formation of various intermediates and products. researchgate.net Theoretical studies on the hydrogen abstraction from 2-butanone by OH radicals have utilized high-level ab initio calculations to detail the PES, identifying pre- and post-reaction complexes and transition states. nih.gov

These calculations provide the activation energies and reaction enthalpies for different possible reaction channels, allowing for the prediction of the most favorable pathway. For this compound, such studies could elucidate mechanisms of, for example, reduction of the ketone or substitution on the aromatic ring.

Table 2: Illustrative Energy Profile Parameters for a Hypothetical Reaction

| Parameter | Description | Illustrative Energy (kcal/mol) |

| Ea (forward) | Activation Energy of the Forward Reaction | 25 |

| Ea (reverse) | Activation Energy of the Reverse Reaction | 35 |

| ΔHrxn | Enthalpy of Reaction | -10 |

| Transition State Energy | Energy of the Highest Point on the Reaction Coordinate | 50 |

Note: The values in this table are for a hypothetical exothermic reaction and serve for illustrative purposes.

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and properties of molecular solids. For molecules containing a chlorophenyl group, various NCIs such as C-H···Cl, C-H···π, and π···π stacking interactions are significant in stabilizing the crystal packing. nih.gov The analysis of these weak interactions can be performed using tools like Hirshfeld surface analysis and the non-covalent interaction (NCI) index. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution NMR Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 3-(4-chlorophenyl)butan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

To facilitate the discussion of NMR data, the atoms in this compound are numbered as follows:

(A representative image of the numbered chemical structure of this compound would be placed here.)

(A representative image of the numbered chemical structure of this compound would be placed here.)Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical environment of each nucleus dictates its resonance frequency (chemical shift).

¹H NMR : The methyl protons (H1) adjacent to the carbonyl group are expected to appear as a singlet around 2.1-2.2 ppm. The methine proton (H3) is a chiral center and would appear as a multiplet, coupled to both the methyl group (H4) and the benzylic protons. The methyl protons (H4) attached to the chiral center would be a doublet. The aromatic protons (H6/H8 and H7/H9) would appear in the aromatic region (typically 7.0-7.5 ppm) as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR : The carbonyl carbon (C2) would have a characteristic downfield shift (around 208 ppm). The methyl carbon (C1) and the other methyl carbon (C4) would appear in the aliphatic region. The methine carbon (C3) and the carbons of the aromatic ring (C5-C10) would have distinct signals, with C5 (the carbon attached to the butyl chain) and C8 (the carbon bearing the chlorine atom) showing unique shifts.

Two-dimensional NMR experiments are essential for unambiguously assigning these resonances and establishing the molecule's connectivity. nih.govwikipedia.orgwiley.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, a key correlation (cross-peak) would be observed between the methine proton (H3) and the protons of the adjacent methyl group (H4), confirming the connectivity within the sec-butyl fragment attached to the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. pressbooks.pub This technique allows for the definitive assignment of each proton to its corresponding carbon. For instance, the proton signal for the H1 methyl group would show a cross-peak to the C1 carbon signal, and the aromatic proton signals (H6/H8, H7/H9) would correlate to their respective carbon signals (C6/C10, C7/C9).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial as it reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). pressbooks.pub This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the methyl protons (H1) to the carbonyl carbon (C2).

Correlations from the methine proton (H3) to the carbonyl carbon (C2) and the aromatic carbon C5, definitively linking the butyl chain to the phenyl ring.

Correlations from the aromatic protons (H6/H10) to the ipso-carbon C5 and other nearby aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.org NOESY can help to confirm the three-dimensional structure and conformation of the molecule. For example, correlations might be observed between the methine proton (H3) and the ortho-protons (H6/H10) on the aromatic ring, providing evidence for their spatial proximity.

The following table summarizes the expected key correlations from 2D NMR experiments.

| Technique | Correlated Nuclei (Proton → Nucleus) | Structural Information Provided |

| COSY | H3 ↔ H4 | Connectivity within the butyl chain fragment. |

| HSQC | H1 → C1; H3 → C3; H4 → C4; H6/10 → C6/10; H7/9 → C7/9 | Direct one-bond C-H connections. |

| HMBC | H1 → C2; H3 → C2, C5; H6/10 → C5, C7/9, C8 | Connects the methyl group to the carbonyl, and the entire butyl chain to the aromatic ring. |

| NOESY | H3 ↔ H6/10 | Through-space proximity, confirming the orientation of the butyl group relative to the ring. |

Polymorphism describes the ability of a solid material to exist in multiple crystalline forms, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing polymorphs because the NMR parameters, such as chemical shifts, are highly sensitive to the local molecular environment, including crystal packing. researchgate.netirispublishers.comsemanticscholar.org

If this compound were to exhibit polymorphism, different crystalline forms would likely show distinct ¹³C ssNMR spectra. researchgate.net A common ssNMR experiment, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between polymorphs by revealing differences in the number of crystallographically independent molecules in the asymmetric unit (Z'). For example, if one polymorph has one molecule in the asymmetric unit (Z'=1) and another has two (Z'=2), the latter would be expected to show a doubling of the carbon resonances for each unique carbon atom in the molecule. researchgate.net This allows for the identification and even quantification of different polymorphic forms in a bulk sample. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Tracking

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). sumble.cominfinitalab.com This precision allows for the determination of a molecule's elemental composition. nih.govuky.edu For this compound, the molecular formula is C₁₀H₁₁ClO. HRMS can distinguish this composition from other potential formulas that might have the same nominal mass.

The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹H, ¹²C, ³⁵Cl, ¹⁶O). The ability of HRMS to provide an experimentally measured mass that matches the theoretical exact mass to within a few parts per million (ppm) serves as definitive confirmation of the elemental formula.

Table of Exact Masses for this compound Isotopologues:

| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₁³⁵ClO | Composed of the most abundant isotopes. | 182.04984 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions. wikipedia.org In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting "daughter" or "product" ions are analyzed. This provides detailed structural information and insight into fragmentation mechanisms.

For this compound, the molecular ion [M]•⁺ would be energetically unstable and prone to fragmentation. chemguide.co.uk The most common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edulibretexts.org

Predicted Fragmentation Pathway:

α-Cleavage: The C-C bond between the carbonyl carbon (C2) and the chiral carbon (C3) can break. This can lead to two primary fragment ions:

Formation of the acetyl cation, [CH₃CO]⁺, with an m/z of 43. This is often a very stable and abundant fragment for methyl ketones. libretexts.org

Formation of the [M - CH₃CO]⁺ fragment, which would be the 1-(4-chlorophenyl)propyl cation, with an m/z of 139 (for ³⁵Cl).

Benzylic Cleavage: Another possible fragmentation is the loss of a propyl radical from the molecular ion, leading to a chlorobenzoyl-type fragment, though α-cleavage is typically more dominant in simple ketones.

MS/MS analysis would allow for the isolation of the molecular ion (m/z 182) and confirmation of its fragmentation into ions like m/z 43 and m/z 139, thereby validating the proposed fragmentation mechanism.

Table of Predicted Major Fragment Ions:

| Fragment Ion Structure | m/z (for ³⁵Cl) | Proposed Origin |

|---|---|---|

| [C₁₀H₁₁ClO]•⁺ | 182 | Molecular Ion |

| [C₈H₈Cl]⁺ | 139 | α-Cleavage (Loss of •COCH₃) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

For this compound, the molecule contains a chiral center at the C3 position. Therefore, it can exist as a pair of enantiomers (R and S forms). A standard synthesis would typically produce a racemic mixture (an equal amount of both enantiomers).

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. purechemistry.orgsci-hub.se To achieve this, a single crystal of one of the pure enantiomers (obtained, for example, through chiral chromatography or crystallization with a chiral resolving agent) is required. nih.gov The analysis of the diffraction pattern, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the R or S configuration to the chiral center. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

The primary functional groups within this compound that give rise to distinct vibrational signatures are the carbonyl group (C=O) of the ketone, the aromatic chlorophenyl ring, and the aliphatic alkyl backbone.

Carbonyl Group (C=O) Vibrations: The stretching vibration of the carbonyl group is one of the most intense and easily identifiable peaks in an IR spectrum. spectroscopyonline.com For aliphatic ketones, this absorption is typically strong and sharp, appearing in the range of 1705-1725 cm⁻¹. The exact position of this band can be influenced by the electronic environment. In the case of this compound, the carbonyl group is not directly conjugated with the aromatic ring, so a significant shift from the typical aliphatic ketone range is not expected. The C=O stretch is also active in the Raman spectrum, though its intensity can vary.

Chlorophenyl Ring Vibrations: The 4-chlorophenyl group exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending vibrations, which are particularly useful for confirming the para-substitution. For a 1,4-disubstituted benzene ring, a strong band is expected in the 800-850 cm⁻¹ range.

The C-Cl stretching vibration is also a key diagnostic feature. For simple organic chlorine compounds, this absorption is found in the 750-700 cm⁻¹ region.

Aliphatic Chain Vibrations: The butanone backbone of the molecule will produce characteristic vibrations for the methyl (CH₃) and methylene (B1212753) (CH₂) groups. Asymmetric and symmetric C-H stretching vibrations of these groups are expected in the 2850-3000 cm⁻¹ range. Bending vibrations, such as scissoring and rocking, for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups and data from related compounds.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2980-2950 | Medium | C-H Asymmetric Stretch | -CH₃ |

| 2950-2920 | Medium | C-H Asymmetric Stretch | -CH₂- |

| 2880-2860 | Medium | C-H Symmetric Stretch | -CH₃ |

| 2860-2840 | Medium | C-H Symmetric Stretch | -CH₂- |

| 1725-1705 | Strong | C=O Stretch | Ketone |

| 1600-1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1500-1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1470-1450 | Medium | C-H Asymmetric Bend | -CH₃ |

| 1465-1445 | Medium | C-H Scissoring | -CH₂- |

| 1370-1350 | Medium | C-H Symmetric Bend | -CH₃ |

| 1100-1000 | Medium | In-plane C-H Bending | Aromatic Ring |

| 850-800 | Strong | Out-of-plane C-H Bending | 1,4-disubstituted Aromatic |

| 750-700 | Medium | C-Cl Stretch | Aryl Halide |

Table 2: Predicted Raman Scattering Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2980-2840 | Strong | C-H Stretches | -CH₃, -CH₂- |

| 1725-1705 | Weak-Medium | C=O Stretch | Ketone |

| 1610-1580 | Strong | C=C Stretch (ring breathing) | Aromatic Ring |

| 1470-1430 | Medium | C-H Bending | -CH₃, -CH₂- |

| 1370-1350 | Medium | C-H Bending | -CH₃ |

| 1200-1150 | Medium | In-plane C-H Bending | Aromatic Ring |

| 850-800 | Medium | Ring Breathing | 1,4-disubstituted Aromatic |

| 750-700 | Strong | C-Cl Stretch | Aryl Halide |

This compound: A Versatile Intermediate in Modern Synthetic Chemistry

The chemical compound this compound, a ketone bearing a substituted aromatic ring, represents a valuable yet under-explored scaffold in the field of organic synthesis. Its unique structural features, namely a reactive carbonyl group and a functionalized phenyl ring, position it as a promising starting material for the construction of a diverse array of more complex molecules. This article explores the potential applications of this compound as a versatile synthetic intermediate, focusing on its role in building complex carbon frameworks, its use as a precursor for advanced materials, its application in multi-component reactions, and its utility as a template for scaffold hopping and bioisosteric replacements in non-clinical research contexts.

Applications As a Versatile Synthetic Intermediate

The utility of 3-(4-Chlorophenyl)butan-2-one in organic synthesis stems from the reactivity of its constituent functional groups. The ketone moiety can act as both an electrophile at the carbonyl carbon and a nucleophile at the α-carbon positions upon enolate formation. The chlorophenyl group, on the other hand, is amenable to various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The development of intricate carbon skeletons is a cornerstone of organic synthesis, enabling the creation of novel compounds with unique properties. This compound can serve as a key building block in the assembly of such complex frameworks through a variety of synthetic transformations.

The ketone functionality allows for alpha-functionalization, where the protons on the carbons adjacent to the carbonyl group can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or other carbonyl compounds (in aldol-type reactions), to form new carbon-carbon bonds. Furthermore, the carbonyl group itself can be the target of nucleophilic attack by organometallic reagents like Grignard or organolithium reagents, leading to the formation of tertiary alcohols which can be further elaborated.

The chlorophenyl ring offers another avenue for carbon framework extension. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, the chlorine atom can be substituted with a wide range of organic groups, including alkyl, alkenyl, alkynyl, and aryl moieties. This allows for the connection of the this compound core to other molecular fragments, building up complexity in a controlled and predictable manner.

Illustrative Examples of Carbon Framework Construction:

| Starting Material | Reagent(s) | Reaction Type | Potential Product Class |

|---|---|---|---|

| This compound | 1. LDA, THF, -78 °C; 2. Benzyl bromide | α-Alkylation | α-Substituted Ketones |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | Biphenyl Derivatives |

| This compound | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira Coupling | Alkynyl-Substituted Aromatics |

Note: This table presents hypothetical reactions to illustrate the synthetic potential of this compound.

The synthesis of advanced organic materials and functional molecules often requires starting materials with specific electronic and structural properties. The presence of both a carbonyl group and a chlorophenyl moiety in this compound makes it a candidate for the synthesis of precursors to such materials.

For instance, the ketone can be a starting point for the synthesis of various heterocyclic compounds, which are core structures in many functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Reactions such as the Paal-Knorr synthesis (for furans, pyrroles, and thiophenes) or the Gewald reaction (for aminothiophenes) could potentially utilize this compound or its derivatives. wikipedia.orgwikipedia.orgalfa-chemistry.com

The chlorophenyl group can be modified to tune the electronic properties of the resulting molecules. For example, replacing the chlorine with electron-donating or electron-withdrawing groups via cross-coupling reactions can alter the HOMO/LUMO energy levels of the molecule, a critical factor in the performance of organic electronic materials.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The ketone functionality of this compound makes it a suitable candidate for participation in several named MCRs.

For example, in the Hantzsch pyridine (B92270) synthesis, a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt react to form a dihydropyridine, which can be oxidized to the corresponding pyridine. fiveable.mewikipedia.org While this compound is not a β-ketoester, its enolate could potentially participate in related MCRs. The carbonyl group can act as the electrophilic component in reactions like the Biginelli or Ugi reactions, leading to the rapid assembly of diverse heterocyclic scaffolds. The ability to generate a library of compounds from a single starting material is a significant advantage in areas like materials science and drug discovery research.

Potential Multi-Component Reactions Involving a Ketone Moiety:

| Reaction Name | Reactant Types | Potential Heterocyclic Product |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Sulfur, Base | 2-Aminothiophene |

Note: This table illustrates general MCRs where a ketone or a related dicarbonyl compound is a key reactant.

In the field of chemical biology and materials science, scaffold hopping is a strategy used to design new molecules by replacing a central core structure (the scaffold) with a different one, while maintaining the key functionalities required for a desired property. nih.govbhsai.org Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

This compound can serve as a template for such strategies. For instance, the chlorophenyl group can be considered a bioisostere for other groups, or it can be replaced by different aromatic or heteroaromatic rings through synthetic transformations to explore new chemical space. The butan-2-one side chain can also be modified or replaced to alter the molecule's conformation and properties.

For example, the phenyl ring could be replaced with a pyridine or thiophene (B33073) ring to investigate the impact on the molecule's electronic or binding properties in a non-clinical research setting. Similarly, the chlorine atom could be replaced with a fluorine atom or a trifluoromethyl group, which are common bioisosteric replacements for chlorine, to fine-tune the molecule's lipophilicity and electronic nature.

Illustrative Bioisosteric Replacements for the Chlorophenyl Group:

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| 4-Chlorophenyl | 4-Fluorophenyl | Similar size, altered electronic properties |

| 4-Chlorophenyl | Pyridyl | Introduce hydrogen bonding capabilities |

| 4-Chlorophenyl | Thienyl | Modify aromaticity and electronic character |

Note: This table provides examples of common bioisosteric replacements relevant to the chlorophenyl moiety.

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

| Step | AI/ML Tool Application | Description | Potential Outcome |

| 1. Retrosynthetic Analysis | Template-Free Retrosynthesis Algorithm | The algorithm analyzes the structure of 3-(4-Chlorophenyl)butan-2-one and proposes several disconnection strategies, potentially including novel bond formations. | A diverse set of potential synthetic routes, ranked by predicted feasibility and novelty. |

| 2. Route Evaluation | Reaction Informatics Platform | Each proposed route is evaluated based on factors such as the commercial availability of starting materials, estimated cost, and potential for green chemistry. | Selection of the most practical and sustainable synthetic pathway for laboratory investigation. |

| 3. Reaction Condition Optimization | Bayesian Optimization Algorithm | For a key step, such as a catalytic cross-coupling, the algorithm iteratively suggests experimental conditions to maximize yield and selectivity based on previous results. | Rapid identification of optimal reaction conditions with a minimal number of experiments. |

| 4. Catalyst/Ligand Selection | Predictive Model for Enantioselectivity | If a chiral synthesis is desired, a machine learning model trained on a database of asymmetric reactions predicts the best catalyst-ligand combination for achieving high enantiomeric excess. | A highly enantioselective synthesis of a specific stereoisomer of this compound. |

| 5. Automated Synthesis & Analysis | Integrated Robotic Platform | The optimized synthetic protocol is executed by an automated system, which also performs real-time analysis of the reaction progress. | Efficient and reproducible synthesis with continuous data collection for further model refinement. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of this compound and its chiral analogues. Research in this area is focused on designing catalysts that can achieve high yields and enantioselectivities under mild reaction conditions.

One promising avenue is the continued development of palladium-catalyzed α-arylation of ketones . While established methods exist, newer generations of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands have shown improved reactivity and substrate scope, even with less reactive aryl chlorides. acs.org These advanced catalytic systems could enable the direct and efficient coupling of a butan-2-one enolate with 4-chlorophenyl halides.

Copper-catalyzed asymmetric synthesis represents another area of active research. Chiral copper(I) complexes have been successfully employed in the enantioselective α-arylation of ketones, offering a complementary approach to palladium-based systems. chemrxiv.orgnih.gov The development of new chiral ligands for copper could lead to highly enantioselective methods for producing chiral derivatives of this compound.

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Chiral amines can catalyze the enantioselective α-arylation of aldehydes and ketones, and further development in this area could provide a sustainable and cost-effective method for the synthesis of enantiopure this compound. eurekalert.org

Biocatalysis , using enzymes to catalyze chemical transformations, is also gaining traction. Engineered carbonyl reductases have demonstrated the ability to synthesize chiral aryl β-hydroxy α-amino esters with high stereoselectivity. researchgate.net Similar enzymatic approaches could be developed for the asymmetric reduction of a precursor to afford a chiral alcohol, which can then be converted to the desired ketone.

Finally, asymmetric hydrogenation using chiral transition metal catalysts (e.g., Ruthenium or Iridium complexes) is a powerful technique for the enantioselective synthesis of chiral alcohols from ketones. nih.govarxiv.org Further research into new chiral ligands and reaction conditions could enhance the enantioselectivity of the hydrogenation of precursors to chiral derivatives of this compound.

Table 2: Comparison of Emerging Catalytic Systems for the Synthesis of this compound Derivatives

| Catalytic System | Key Features | Potential Advantages for Synthesis |

| Advanced Palladium Catalysis | Bulky, electron-rich phosphine and NHC ligands. | High reactivity with a broad range of substrates, including aryl chlorides. Improved yields and selectivity. |

| Chiral Copper Catalysis | Use of chiral bis(phosphine) dioxide or other novel ligands. | Complementary to palladium catalysis; potential for high enantioselectivity in α-arylation. |

| Asymmetric Organocatalysis | Metal-free catalysis using chiral small molecules (e.g., amines). | Sustainable and potentially lower cost. Avoids metal contamination in the final product. |